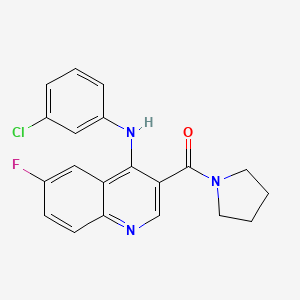

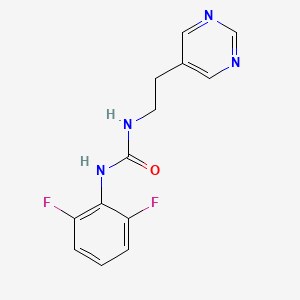

N-(1-(furan-2-yl)propan-2-yl)-4-phenylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds with a furan ring, including N-(1-(furan-2-yl)propan-2-yl)-4-phenylbutanamide, often involves condensation reactions and the utilization of nitro-substituted CH acids to afford geminally activated nitro dienes, as seen in the synthesis of geminally activated 4-(furan-2-yl)- and 4-(thiophen-2-yl)-1-nitrobuta-1,3-dienes. These processes are characterized by their efficiency in introducing the furan moiety into various molecular frameworks, confirmed through spectroscopic methods such as NMR and IR spectroscopy (Baichurin et al., 2019).

Molecular Structure Analysis

The molecular structure of furan-containing compounds is often elucidated using techniques such as X-ray diffraction and density functional theory (DFT). For instance, crystal structure and DFT studies have been employed to understand the configuration and conformation of compounds like 4-((furan-2-ylmethyl)amino)benzoic acid, revealing insights into the molecular electrostatic potential and frontier molecular orbitals. These studies showcase the intricate details of the molecular architecture, highlighting the stability and electronic properties of the furan moiety (Gong et al., 2023).

Chemical Reactions and Properties

Furan compounds participate in various chemical reactions, including electrophilic aromatic substitution and nucleophilic addition. The reactivity is influenced by the furan ring's electron-rich nature, making it susceptible to attack by electrophiles. For example, the synthesis of furans and cyclopentenones from 2,3-dibromo-1-(phenylsulfonyl)-1-propene demonstrates the versatility of furan compounds in forming complex structures through reactions such as addition and cyclization (Watterson et al., 2003).

Physical Properties Analysis

The physical properties of furan derivatives, including solubility, melting point, and crystal structure, are critical for understanding their behavior in different environments and applications. The crystal structures of compounds such as (E)-3-(furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one provide insight into intermolecular interactions, such as C—H⋯π and π–π stacking, which influence the compound's physical state and solubility (Kapoor et al., 2011).

Chemical Properties Analysis

The chemical properties of furan derivatives, such as reactivity, stability, and susceptibility to various chemical reactions, are pivotal in their application in synthetic chemistry. The electrophilic and nucleophilic sites within these molecules dictate their participation in chemical reactions, offering pathways to synthesize a wide range of complex molecules. Studies on the reactivity of compounds like N-(1-(furan-2-yl)propan-2-yl)-4-phenylbutanamide towards different reagents can elucidate mechanisms and predict product formation, contributing to the development of novel synthetic methodologies (Acheson et al., 1979).

Applications De Recherche Scientifique

Antimicrobial Activity

A study on the synthesis of new series of pyrazole and imidazole derivatives, including compounds related to N-(1-(furan-2-yl)propan-2-yl)-4-phenylbutanamide, demonstrated significant antimicrobial activity. These compounds were synthesized using the Mannich base method and evaluated for their effectiveness against various microbial strains (Idhayadhulla, Kumar, & Abdul, 2012).

Organic Synthesis and Chemical Properties

Research has been conducted on the aza-Piancatelli rearrangement and Michael reaction for synthesizing 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives, showcasing the chemical versatility and synthetic utility of furan-2-yl(phenyl)methanol derivatives. This methodology is highlighted by good yields, high selectivity, and the potential for diverse chemical transformations (Reddy et al., 2012).

Photophysical Studies

The impact of solvent polarity on the photophysical properties of chalcone derivatives, including furan-2-yl variants, was investigated. This study provided valuable insights into the solvatochromic effects and intramolecular charge transfer interactions, contributing to a deeper understanding of the photophysical behavior of furan-containing compounds (Kumari et al., 2017).

Material Science

In the field of material science, research on poly(thiophenylanilino) and poly(furanylanilino) polymers with substituted phenyl side groups opens new avenues for the development of electroactive materials. These novel hybrid polymers, synthesized through electrophilic aromatic conditions, demonstrate potential for applications in electronic devices due to their electrochemical activity and structural versatility (Baldwin et al., 2008).

Antiprotozoal Activity

A study on the synthesis and antiprotozoal activity of aza-analogues of furamidine, including furan-2-yl derivatives, revealed potent inhibitory effects against Trypanosoma b.rhodesiense and Plasmodium falciparum. This research underscores the therapeutic potential of furan-containing compounds in treating protozoal infections (Ismail et al., 2003).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[1-(furan-2-yl)propan-2-yl]-4-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-14(13-16-10-6-12-20-16)18-17(19)11-5-9-15-7-3-2-4-8-15/h2-4,6-8,10,12,14H,5,9,11,13H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFFQONLAGMUQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)NC(=O)CCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(furan-2-yl)propan-2-yl]-4-phenylbutanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2497678.png)

![[4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2497679.png)

![Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2497681.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2497682.png)

![N-(3-acetylphenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2497685.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2497691.png)

![N-((1-cyclopentylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2497694.png)

![2,5-bis(2,2,2-trifluoroethoxy)-N'-[3-(trifluoromethyl)benzoyl]benzenecarbohydrazide](/img/structure/B2497695.png)